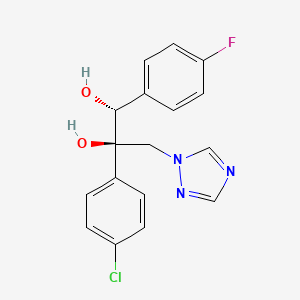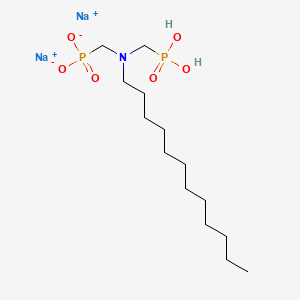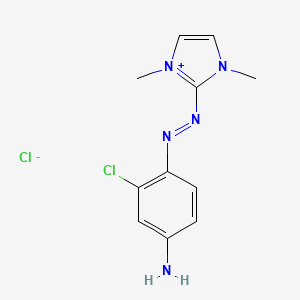
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol: is a complex organic compound with the molecular formula C16H30O It is characterized by a cyclopentene ring substituted with multiple methyl groups and a hexanol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor followed by methylation and subsequent functionalization to introduce the hexanol group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentene ring and methyl groups contribute to the compound’s stability and hydrophobicity, affecting its behavior in different environments.
相似化合物的比较
Similar Compounds
- 2,2,3-Trimethylcyclopent-3-ene-1-hexanol
- 2,4-Dimethyl-6-(2,2,3-trimethyl-1-cyclopent-3-enyl)hexan-1-ol
Uniqueness
beta,delta,2,2,3-Pentamethylcyclopent-3-ene-1-hexanol is unique due to its specific arrangement of methyl groups and the presence of both a cyclopentene ring and a hexanol side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
94200-28-9 |
|---|---|
分子式 |
C16H30O |
分子量 |
238.41 g/mol |
IUPAC 名称 |
2,4-dimethyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-1-ol |
InChI |
InChI=1S/C16H30O/c1-12(10-13(2)11-17)6-8-15-9-7-14(3)16(15,4)5/h7,12-13,15,17H,6,8-11H2,1-5H3 |
InChI 键 |
OEEATFVPGMIOBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(C1(C)C)CCC(C)CC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


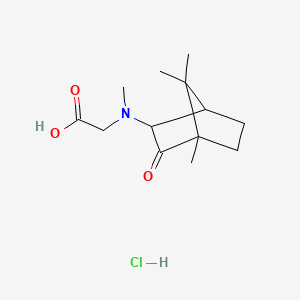
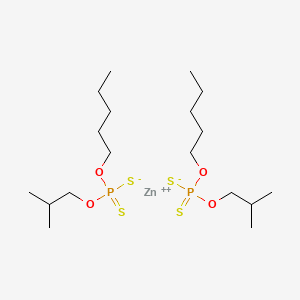
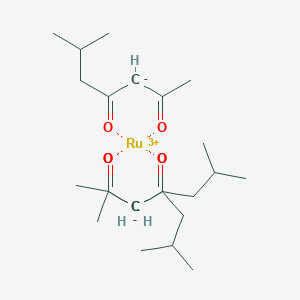
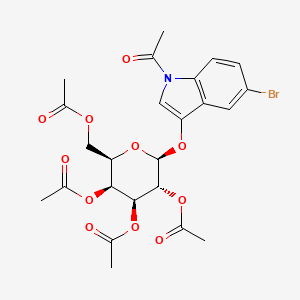
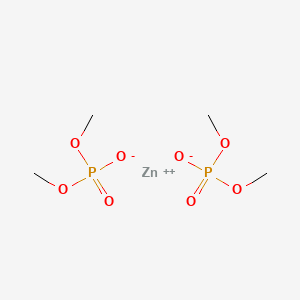
![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)

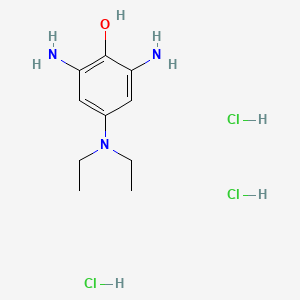
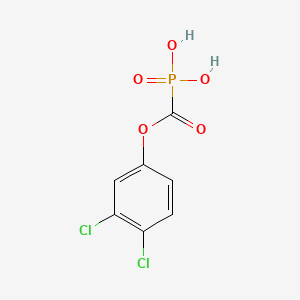
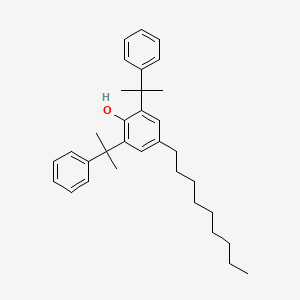
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
